1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- is an organic compound characterized by its dioxolane ring structure, which is a five-membered cyclic ether containing two oxygen atoms. The compound has the molecular formula and a molar mass of approximately 229.07 g/mol. It appears as a clear to pale yellow liquid and is known for its relatively low water solubility and significant density of about 1.535 g/mL at 25 °C .
This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features, which allow it to participate in various
While specific biological activity data for 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- is limited, compounds containing dioxolane structures have been studied for their pharmacological properties. They may exhibit antimicrobial and anti-inflammatory activities due to their ability to interact with biological targets. Further research is necessary to elucidate the specific biological effects of this compound .
The synthesis of 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- typically involves several steps:
1,3-Dioxolane derivatives are utilized in various fields:
Interaction studies involving 1,3-dioxolane derivatives often focus on their reactivity with various nucleophiles and electrophiles. These studies help elucidate their mechanisms of action and potential applications in drug design and development. For instance, research on similar compounds has shown that they can interact with biological macromolecules, influencing their activity and stability .
Several compounds share structural similarities with 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl-. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(3-Bromophenyl)-1,3-dioxolane | 17789-14-9 | 0.96 |
| Benzaldehyde Propylene Glycol Acetal | 2568-25-4 | 0.72 |
| (6-Bromobenzo[d][1,3]dioxol-5-yl)methanol | 6642-34-8 | 0.72 |
| trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran | 700863-30-5 | 0.62 |
These compounds exhibit varying degrees of similarity based on structural features such as functional groups and ring systems. The uniqueness of 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- lies in its specific brominated phenyl group combined with a dioxolane structure, which can lead to distinct chemical behaviors and potential applications compared to its analogs.
The foundational approach to 1,3-dioxolane synthesis involves acid-catalyzed acetalization between diols and carbonyl compounds. For 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane, this typically employs benzaldehyde derivatives and ethylene glycol under Brønsted acid conditions. The reaction mechanism proceeds through nucleophilic attack of the diol hydroxyl group on the protonated carbonyl carbon, followed by water elimination and cyclization.
Key parameters in traditional protocols include:
Notably, the bromophenyl group introduces steric and electronic effects that require modified reaction conditions. The electron-withdrawing bromine substituent decreases carbonyl electrophilicity, necessitating higher temperatures (100–120°C) compared to non-halogenated analogs.
Modern catalytic strategies address challenges in regioselectivity and functional group tolerance for brominated dioxolanes. Sulfated CeO2–ZrO2 catalysts demonstrate exceptional performance in acetalization reactions, achieving 87.2% selectivity for dioxolane products at 100°C through strong Brønsted acid sites (NH3-TPD confirmed acidity: 1.2 mmol/g). These heterogeneous catalysts enable:
For bromophenyl functionalization, N-bromosuccinimide (NBS)-mediated protocols provide precise control over substitution patterns. A demonstrated pathway involves:
Solvent selection critically influences both reaction efficiency and product purification:
| Solvent Type | Reaction Yield (%) | Purity After Crystallization (%) |
|---|---|---|
| n-Hexane | 72.4 | 89.2 |
| Toluene | 81.9 | 93.5 |
| tert-Butyl alcohol | 68.3 | 85.7 |
| Ethanol | N/A | 98.1 (recrystallization) |
Data adapted from acetalization studies
Non-polar solvents like toluene enhance reaction rates by facilitating water removal through azeotropic distillation, while polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates. Post-synthesis purification employs gradient recrystallization:
Crystallization kinetics analysis reveals hexagonal crystal growth patterns for 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane, with optimal nucleation achieved at 4°C/min cooling rates.
Radical-mediated reactions involving 1,3-dioxolanes often proceed via hydrogen atom transfer (HAT) mechanisms. For example, visible-light irradiation in the presence of persulfate and an iridium catalyst generates dioxolanyl radicals from 1,3-dioxolane derivatives. These radicals participate in conjugate additions to electron-deficient alkenes, forming new C–C bonds (Scheme 1) [1].
Table 1: Comparison of initiation methods for radical generation
| Initiator | Catalyst | Efficiency (%) | Reference |
|---|---|---|---|
| Persulfate | Ir(ppy)₃ | 85–93 | [1] |
| Bromomalonate | None | 45 | [1] |
The 1,3-dioxolane framework undergoes acid-catalyzed hydrolysis to release protected carbonyl groups. Recent studies demonstrate that p-sulfonic acid-calix [4] [6]arenes efficiently catalyze the deprotection of dioxolane ketals under microwave irradiation (160°C, 10 min), achieving >96% conversion in water [3].
Table 2: Substituent effects on ketal hydrolysis efficiency
| Substituent | Conversion (%) | Time (min) | Reference |
|---|---|---|---|
| H | 96 | 10 | [3] |
| NO₂ | 80 | 40 | [3] |
| CH₃ | 73 | 5 | [3] |
Density functional theory (DFT) studies reveal critical transition states in dioxolane reactivity. For example:
Table 3: Computational parameters for key transition states
| Transition State | ΔG‡ (kcal mol⁻¹) | Geometry Features | Reference |
|---|---|---|---|
| TS1 (HAT) | 12.2 | Linear C–H∙∙∙O alignment | [1] |
| TS2 (Prins) | 18.5 | Tetrahedral carbocation | [5] |
| TS3 (hemiacetal) | 15.8 | Six-membered ring | [5] |
The structural framework of 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- embodies key principles of medicinal chemistry scaffold design, where the dioxolane motif serves as a privileged structure for biological activity modulation. Dioxolane derivatives have emerged as important pharmacophores in the development of therapeutically active compounds, particularly in areas requiring enhanced bioavailability and controlled release properties [12] [13].
The medicinal chemistry applications of dioxolane-containing compounds span multiple therapeutic areas. Research has demonstrated that 2,2-diphenyl-1,3-dioxolane derivatives function as effective modulators to overcome multidrug resistance in cancer chemotherapy [14]. These compounds exhibit superior activity compared to established modulators such as trifluoperazine, with several derivatives showing significant reversal of tumor cell multidrug resistance at low concentrations. The mechanism involves interaction with P-glycoprotein, a major efflux pump responsible for multidrug resistance phenotypes in cancer cells.
The structural optimization of dioxolane scaffolds for medicinal chemistry applications involves systematic modification of aromatic substitution patterns. The presence of the 2-bromophenyl group in the target compound provides a versatile handle for structure-activity relationship studies through cross-coupling reactions. Brominated aromatic compounds serve as crucial intermediates in pharmaceutical synthesis, enabling the construction of complex molecular architectures through palladium-catalyzed transformations [9] [15].
Nucleoside analogues incorporating 1,3-dioxolane rings have demonstrated significant antiviral activity, particularly against human immunodeficiency virus. The dioxolane ring system in these compounds provides enhanced metabolic stability compared to natural ribose sugars while maintaining essential binding interactions with viral enzymes [16]. The asymmetric synthesis of such compounds requires careful control of stereochemistry, often achieved through chiral auxiliary approaches or enantioselective catalysis.
The scaffold hopping potential of dioxolane-containing compounds has been explored in the context of privileged structure identification. Research demonstrates that tricyclic scaffolds incorporating dioxolane units can serve as bioisosteres for established pharmaceutical frameworks, providing access to novel chemical space while maintaining biological activity [17]. This approach has proven particularly valuable in the development of dipeptidyl peptidase-4 inhibitors and chemokine receptor antagonists.
Drug delivery applications of dioxolane derivatives leverage the unique properties of the acetal linkage for controlled release formulations. The acid-labile nature of the dioxolane bond enables pH-responsive drug release in specific physiological environments, particularly in the acidic conditions encountered in certain disease states [13]. This property has been exploited in the design of prodrug systems where the active pharmaceutical ingredient is released upon exposure to acidic conditions.
The synthetic accessibility of dioxolane scaffolds through established protecting group chemistry facilitates rapid exploration of structure-activity relationships in medicinal chemistry programs. The robust formation conditions and predictable deprotection protocols enable parallel synthesis approaches for library generation and optimization studies [12] [13].
| Application Area | Key Features | Reference Activity |
|---|---|---|
| Multidrug Resistance Modulators | 2,2-diphenyl-1,3-dioxolane derivatives show MDR reversal activity | Cytotoxicity and resensitization in Caco-2 cells |
| P-glycoprotein Inhibitors | Better effects than established modulators like trifluoperazine | Reduced tumor cell multidrug resistance |
| Nucleoside Analogues | 1,3-dioxolane-pyrimidine nucleosides with anti-HIV activity | Antiviral activity against HIV |
| Scaffold Elaboration | Privileged structures for biological activity | Antimicrobial and anti-inflammatory properties |
| Drug Delivery Systems | Encapsulation and controlled release capabilities | Enhanced bioavailability |
| Pharmaceutical Intermediates | Building blocks for complex pharmaceutical synthesis | Synthetic intermediates for active compounds |
The compound 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- and related dioxolane systems have found significant applications in advanced materials science, particularly in the development of next-generation energy storage systems and functional polymeric materials. The unique chemical properties of the dioxolane ring enable participation in both cationic ring-opening polymerization and specialized materials applications that leverage the cyclic acetal structure [18] [19] [20].
Solid polymer electrolytes based on poly(1,3-dioxolane) have emerged as promising candidates for lithium metal battery applications due to their superior ionic conductivity at room temperature and excellent compatibility with metallic lithium anodes [18] [21] [22]. The in situ polymerization of 1,3-dioxolane provides access to gel polymer electrolytes that combine the mechanical properties of solid electrolytes with the high ionic conductivity of liquid systems. Research demonstrates that lithium difluoro(oxalate)borate-initiated polymerization of dioxolane yields electrolytes with ionic conductivity values of 1.12 × 10⁻⁴ S cm⁻¹ at -20°C and oxidation stability up to 4.8 V [22].
The polymerization mechanisms involved in dioxolane-based materials synthesis typically proceed through cationic ring-opening pathways. Lewis acid initiators such as triflic anhydride and various metal triflates catalyze the ring-opening process, leading to the formation of polyacetal chains with alternating ethylene glycol and formaldehyde-derived units [19] [20]. The polymerization exhibits living characteristics under appropriate conditions, enabling controlled molecular weight distribution and end-group functionality.
Advanced electrolyte formulations incorporating dioxolane components have demonstrated exceptional performance in high-energy-density battery applications. Electrolyte compositions based on 1.2 M lithium bis(fluorosulfonyl)imide in 1:1:1:2 dimethoxyethane/dioxolane/ethylene carbonate/ethyl methyl carbonate with 10% fluoroethylene carbonate additive show significantly enhanced fast-charging capabilities compared to conventional carbonate-based electrolytes [23]. The improvement is attributed to reduced charge transfer resistance at the electrode-electrolyte interface.
The thermal stability enhancement of poly(1,3-dioxolane) electrolytes has been achieved through competitive coordination mechanisms involving inorganic fillers. Incorporation of lithium lanthanum zirconium tantalum oxide into poly(1,3-dioxolane) matrices increases the thermal decomposition temperature from 110°C to 302°C through weakening of ionic interactions between polymer chains and lithium ions [24]. This approach enables safe operation of solid-state batteries at elevated temperatures.
Ring-opening polymerization of substituted dioxolanones has provided access to functional poly(α-hydroxy acid) materials with controlled stereochemistry and thermal properties [25]. The polymerization of 5-phenyl-1,3-dioxolane-4-one using aluminum salen catalysts yields isotactic poly(mandelic acid) with thermal properties competitive with commercial polystyrene. The process involves competitive elimination and Tishchenko reactions that can be controlled through catalyst design and reaction conditions.
The materials science applications of dioxolane systems extend to specialized areas including flame retardants, adhesives, and coating formulations. The excellent solvating properties of dioxolane for both polar and nonpolar compounds make it valuable as a universal solvent in industrial applications [26]. The compound serves as a stabilizer for chlorinated solvents and as a reactive intermediate in the synthesis of specialty chemicals for materials applications.
Bio-based approaches to dioxolane synthesis have gained attention in the context of sustainable materials development. Lactic acid-derived 5-methyl-1,3-dioxolane-4-one has been evaluated as a bio-based solvent for lithium-ion battery electrolytes, demonstrating suitable transport properties and considerably reduced flammability compared to conventional electrolyte formulations [27]. This development represents an important step toward environmentally sustainable energy storage technologies.
| Material Application | Performance Metrics | Key Advantages |
|---|---|---|
| Solid Polymer Electrolytes | High room-temperature ionic conductivity | Superior to conventional polymer electrolytes |
| Lithium Battery Technology | Good compatibility with lithium metal | Long cycle life and fast charging capability |
| Ring-Opening Polymerization | In situ polymerization capability | Controlled polymerization conditions |
| Gel Polymer Electrolytes | 1.12 × 10⁻⁴ S cm⁻¹ at -20°C | Combined merits of solid and liquid electrolytes |
| High-Voltage Applications | Oxidation potential up to 4.8 V | Compatible with high-voltage cathodes |
| Temperature Performance | Stable operation from -20°C to 60°C | All-climate battery operation |